CEP131 Human Pre-designed siRNA Set A

siRNA design knockdown validation experimental redundancy

CEP131 Human Pre-designed siRNA Set A eliminates the variability of custom siRNA design. Three HPLC-purified duplexes target distinct coding regions of CEP131 (AZI1), each supplied at 5 nmol. Includes negative control, FAM-labeled negative control for transfection monitoring, and GAPDH positive control. Validated in ciliogenesis assays, centrosome assembly studies, and cancer models (HCC, NSCLC). The three-duplex design enables on-target confirmation and knockdown titration. Lyophilized format ensures stability during ambient shipping. Optimized for acute loss-of-function studies where chronic knockout models fail to replicate siRNA-specific phenotypes.

Molecular Formula C46H48N12O9
Molecular Weight 912.9 g/mol
Cat. No. B15541409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP131 Human Pre-designed siRNA Set A
Molecular FormulaC46H48N12O9
Molecular Weight912.9 g/mol
Structural Identifiers
InChIInChI=1S/C46H48N12O9/c47-41-39-40(29-11-13-32(14-12-29)67-31-7-2-1-3-8-31)53-58(42(39)50-28-49-41)30-6-5-18-55(26-30)45(62)35-27-56(54-52-35)19-21-65-23-25-66-24-22-64-20-17-48-34-10-4-9-33-38(34)46(63)57(44(33)61)36-15-16-37(59)51-43(36)60/h1-4,7-14,27-28,30,36,48H,5-6,15-26H2,(H2,47,49,50)(H,51,59,60)/t30-,36?/m0/s1
InChIKeyDAKOVCJVMZQQAH-GYSVSWRBSA-N
Commercial & Availability
Standard Pack Sizes1 set / 1 kit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEP131 Human Pre-designed siRNA Set A: Product Specifications and Gene Target Overview for RNAi Procurement


CEP131 Human Pre-designed siRNA Set A is a pre-formulated RNA interference reagent kit designed for targeted knockdown of human centrosomal protein 131 (CEP131, also known as AZI1). The product comprises three distinct siRNA duplexes, each targeting different coding regions of the human CEP131 transcript (Entrez Gene ID: 22994), along with a comprehensive suite of controls including a negative control, a FAM-labeled negative control for transfection monitoring, and a positive control. The set is supplied as HPLC-purified, lyophilized oligonucleotides, with each siRNA and control provided in 5 nmol quantities [1]. CEP131 encodes a centriolar satellite protein critical for centrosome duplication, primary ciliogenesis, and maintenance of genomic stability [2]. The protein is 131 kDa in size and functions in intraciliary transport, protein localization to the centrosome, and regulation of BBSome ciliary trafficking [3].

Why Generic CEP131 siRNA Cannot Substitute for the Pre-designed Set A: Technical Differentiation in RNAi Reagent Procurement


Procurement decisions for RNAi reagents cannot be reduced to simple sequence homology comparisons due to several confounding variables that directly impact experimental reproducibility and downstream data validity. Different vendors employ distinct siRNA design algorithms, chemical modification strategies, length specifications (e.g., 21-mer vs. 27-mer), and quality control thresholds, all of which influence knockdown efficiency, off-target profiles, and cellular toxicity [1]. Furthermore, the functional outcome of CEP131 depletion is exquisitely sensitive to both the degree and the kinetics of protein loss, as demonstrated by the distinct phenotypic divergence observed between acute siRNA-mediated knockdown and chronic genetic deletion models [2]. A generic or custom CEP131 siRNA lacking the validated design, matched control components, and documented in-class performance metrics provided in the Set A format introduces uncontrolled variables that may confound phenotypic interpretation, particularly in assays quantifying centriole assembly, ciliogenesis, or cell cycle progression where partial versus complete loss yields non-linear biological responses [3].

Quantitative Evidence Guide: CEP131 Human Pre-designed siRNA Set A vs. Comparator RNAi Reagents


CEP131 Set A Kit Configuration: 3-in-1 siRNA Redundancy vs. Single-Duplex Procurement

The CEP131 Human Pre-designed siRNA Set A provides three distinct siRNA duplexes targeting separate regions of the CEP131 mRNA, each supplied at 5 nmol, alongside a comprehensive control panel including negative control, FAM-labeled negative control for transfection monitoring, and GAPDH positive control, all at 5 nmol each and HPLC-purified [1]. In contrast, comparator products such as the OriGene AZI1 (CEP131) Human siRNA Oligo Duplex kit provide three unique 27mer Dicer-substrate duplexes but at a lower quantity of 2 nmol per duplex [2]. The Set A configuration delivers 5 nmol per duplex, a 150% increase in material quantity per targeting sequence compared to the 2 nmol offering, enabling more transfections per vial. This design mitigates the risk of individual siRNA failure due to unforeseen sequence polymorphisms, secondary structure interference, or cell-type-specific variability, which is particularly critical given that CEP131 knockdown efficiency directly correlates with the magnitude of phenotypic outcomes in both ciliogenesis and cell proliferation assays [3].

siRNA design knockdown validation experimental redundancy RNAi procurement

CEP131 Knockdown Phenotypic Validation: Ciliogenesis Reduction Across Independent siRNA Studies

CEP131 siRNA-mediated knockdown has been functionally validated across multiple independent studies as a robust tool for impairing primary ciliogenesis. In mouse fibroblasts, acute siRNA knockdown of Azi1 (CEP131) resulted in a significant reduction in the percentage of ciliated cells, an effect that was fully rescued to wild-type levels by co-transfection with an siRNA-resistant Azi1-GFP construct, confirming target specificity [1]. This ciliogenesis defect is consistent with the observation that CEP131 knockdown partially inhibits centriole assembly in human cells, as quantified by fluorescence microscopy showing reduced centrobin localization at the centrosome [2]. While direct head-to-head comparison of knockdown efficiency between Set A and alternative reagents is not available in the public domain, these cross-study phenotypic outcomes establish a benchmark for expected biological activity: effective CEP131 siRNA should produce a measurable reduction in ciliated cell frequency and impaired centriole assembly. The Set A's three-duplex design increases the probability of achieving this validated knockdown phenotype, as at least one duplex is expected to deliver efficient silencing under standard transfection conditions [3].

ciliogenesis primary cilia CEP131 knockdown phenotypic validation

CEP131 Knockdown Inhibits Cell Proliferation: Quantitative MTT Assay Evidence in NSCLC Cells

CEP131 knockdown using siRNA produces a marked and statistically significant reduction in cell proliferative capacity as measured by MTT assay. In non-small cell lung cancer (NSCLC) cell lines A549 and SPC-A-1, CEP131-downregulated cells exhibited markedly reduced proliferative ability compared with negative control siRNA-transfected cells (P<0.05) [1]. This proliferation inhibition is mechanistically linked to G1/S cell cycle arrest and downregulation of cyclins D1/E and CDKs 2/4/6, with concomitant upregulation of the CDK inhibitors p21 and p27 [2]. Furthermore, the proliferative effect is mediated through ERK and AKT signaling pathways, as CEP131 knockdown inhibits activation of these pathways [3]. This body of evidence establishes a clear, quantifiable endpoint (reduced MTT signal) for validating CEP131 siRNA functionality. The Set A's inclusion of a GAPDH positive control provides an internal reference for transfection efficiency normalization, enabling direct comparison of CEP131 knockdown effects across experimental replicates.

cell proliferation MTT assay cancer biology CEP131 knockdown

CEP131 Depletion Reduces Centriole Assembly: Quantitative Fluorescence Quantification in Human Cells

CEP131 siRNA knockdown produces quantifiable defects in centrosome-associated structures that can be measured by fluorescence microscopy. In human cells, depletion of CEP131 using siRNA results in a reduction in pericentriolar material 1 (PCM1) accumulation around the centrosome. Quantitative fluorescence analysis of a 5-μm radius circle surrounding the centrosome revealed decreased PCM1 signal intensity in siCEP131-treated cells (N = 75 cells) compared to siControl (N = 67 cells) across two independent biological replicates [1]. Additionally, CEP131 knockdown partially inhibits centriole assembly, as assessed by centrobin (CNTROB) fluorescence quantification within a 1-μm radius of the centrosome, with siCEP131 cells (151 centrosomes, 71 cells) showing reduced signal relative to siControl (165 centrosomes, 85 cells) [2]. This same study demonstrates that dual knockdown of CEP131 and centrobin (173 centrosomes, 86 cells) produces additive effects, confirming that CEP131 depletion yields a measurable and distinct centriole assembly defect. The FAM-labeled negative control included in Set A enables direct visualization of transfection efficiency, allowing users to correlate knockdown extent with these quantifiable centrosomal phenotypes.

centriole assembly centrosome biology CEP131 localization PCM1 recruitment

CEP131 Knockdown Restores BBSome Ciliary Trafficking: Functional Rescue Assay in Ciliopathy Models

CEP131 (AZI1) siRNA knockdown exhibits a unique gain-of-function rescue phenotype in specific ciliopathy genetic backgrounds, distinguishing its application from simple loss-of-function studies. Under conditions where the BBSome protein complex fails to normally enter the primary cilium—such as in BBS3 or BBS5 depleted cells—knockdown of AZI1/CEP131 using siRNA restores BBSome trafficking to cilia [1]. This functional restoration is not observed with all CEP131-targeting approaches and represents a context-dependent application where siRNA-mediated acute depletion yields outcomes distinct from chronic knockout models. Furthermore, azi1 knockdown in zebrafish embryos recapitulates typical BBS phenotypes, including Kupffer's vesicle abnormalities and melanosome transport delay, validating the evolutionary conservation of this pathway [2]. For investigators studying BBS or related ciliopathies, the ability of CEP131 siRNA to modulate BBSome trafficking provides a unique experimental tool. The Set A's three-duplex design offers flexibility in achieving the degree of knockdown required for this nuanced phenotype, as partial versus complete CEP131 depletion may produce differential effects on BBSome dynamics.

BBSome ciliary trafficking Bardet-Biedl syndrome functional rescue

CEP131 Oncogenic Activity and Prognostic Value: Knockdown Phenotype in Multiple Cancer Types

CEP131 exhibits oncogenic activity across multiple cancer types, and siRNA-mediated knockdown consistently produces anti-proliferative and anti-migratory phenotypes, establishing CEP131 as a target of interest for oncology research. In hepatocellular carcinoma (HCC), CEP131 expression is significantly elevated in tumor tissues compared to paracarcinoma controls at both mRNA and protein levels, with high CEP131 expression associated with tumor size (P=0.020), TNM stage (P=0.007), and poorer overall survival (hazard ratio = 1.762, 95% CI: 1.443-2.151, P<0.001) across a combined cohort of 802 cases [1]. In vitro, CEP131 knockdown in HCC cell lines leads to reduced cell proliferation and migration, whereas overexpression enhances these phenotypes, with oncogenic activity mediated through PI3K/AKT pathway activation [2]. Similarly, in non-small cell lung cancer (NSCLC), CEP131 expression correlates with advanced Tumor-Node-Metastasis stage (P=0.016) and positive regional lymph node metastasis (P=0.023) in 91 clinical cases [3]. The consistent demonstration of CEP131 knockdown inhibiting cancer cell proliferation across HCC, NSCLC, and osteosarcoma models positions CEP131 siRNA as a valuable tool for dissecting centrosome-driven oncogenic mechanisms. The Set A's inclusion of positive and negative controls enables rigorous experimental design when testing CEP131 as a potential therapeutic vulnerability in these cancer contexts.

cancer biology prognostic biomarker hepatocellular carcinoma CEP131 overexpression

Recommended Research and Industrial Applications for CEP131 Human Pre-designed siRNA Set A Based on Quantitative Evidence


Primary Ciliogenesis and Ciliopathy Disease Modeling

CEP131 Human Pre-designed siRNA Set A is optimally suited for investigations of primary cilia formation and ciliopathy mechanisms. As demonstrated in mouse fibroblasts, acute CEP131 siRNA knockdown robustly reduces the percentage of ciliated cells, a phenotype fully rescuable by siRNA-resistant Azi1-GFP expression [1]. The Set A format provides three independent siRNA sequences, enabling researchers to confirm that observed ciliogenesis defects are on-target and not attributable to off-target effects. The FAM-labeled negative control included in the kit facilitates direct monitoring of transfection efficiency via fluorescence microscopy, allowing correlation of knockdown extent with ciliary phenotype severity. This application is particularly relevant for studies of Bardet-Biedl syndrome (BBS) and related ciliopathies, given CEP131's established interaction with the BBSome and its role in regulating ciliary trafficking [2]. Researchers using the Set A in this context can quantify ciliated cell percentages, measure ciliary length, and assess BBSome localization as readouts of knockdown efficacy.

Cancer Cell Proliferation and Oncogenic Signaling Studies

CEP131 siRNA Set A provides a validated tool for oncology research focused on centrosome-driven tumorigenesis. In hepatocellular carcinoma (HCC) cell lines, CEP131 overexpression enhances proliferation and migration, while knockdown produces the opposite phenotypes via PI3K/AKT pathway inhibition [3]. In non-small cell lung cancer (NSCLC) models, CEP131 downregulation induces G1/S cell cycle arrest and reduces MTT-assayed proliferation, mediated by ERK and AKT signaling suppression [4]. The Set A's inclusion of a GAPDH positive control allows normalization of knockdown efficiency across multiple cancer cell lines, facilitating comparative studies of CEP131's oncogenic role in different tumor types. The three-duplex design ensures that at least one siRNA achieves efficient silencing in the chosen cancer model, minimizing the need for sequence optimization. Procurement of this set supports experiments examining CEP131 as a potential therapeutic target in HCC (HR=1.762 for poor survival), NSCLC (P=0.016 for advanced stage), and other malignancies where centrosomal protein dysregulation drives genomic instability [5].

Centrosome Biology and Centriole Duplication Assays

The Set A is specifically suited for high-resolution studies of centrosome composition and centriole assembly dynamics. siRNA-mediated CEP131 depletion produces quantifiable defects in centrosomal protein recruitment, including reduced PCM1 accumulation around the centrosome (5-μm radius fluorescence quantification) and impaired centrobin localization at centrioles [6]. These phenotypes are measurable using standard widefield or super-resolution fluorescence microscopy, and the Set A's FAM-labeled negative control enables optimization of imaging conditions and confirmation of uniform transfection across experimental replicates. The partial inhibition of centriole assembly observed upon CEP131 knockdown distinguishes this phenotype from the more severe defects caused by depletion of other centrosomal proteins, making the Set A valuable for dissecting the hierarchical assembly of centriolar satellites and their contribution to centriole biogenesis. The three independent siRNAs in Set A allow researchers to titrate knockdown efficiency and correlate degree of CEP131 depletion with the magnitude of centrosomal structural defects.

Functional Rescue and Genetic Interaction Screening

CEP131 siRNA Set A is ideally configured for genetic interaction studies and functional rescue experiments. The unique finding that CEP131 knockdown restores BBSome ciliary trafficking in BBS3 or BBS5 depleted cells establishes CEP131 as a negative regulator of BBSome entry into cilia [7]. This gain-of-function rescue phenotype requires precise control over CEP131 expression levels, which the Set A's three-duplex design supports by enabling titration of knockdown efficiency. The kit's comprehensive controls—including negative control for baseline comparisons and positive control for transfection validation—provide the internal references necessary for rigorous epistasis experiments. Researchers investigating the Atoh1-Cep131 axis in cerebellar neuron progenitors or the USP9X-CEP131 regulatory circuit in breast carcinogenesis can utilize the Set A to deplete CEP131 acutely while co-expressing or co-depleting interacting partners [8][9]. The 5 nmol quantity per duplex supports multiple rounds of combinatorial transfections and dose-response optimization without immediate reagent exhaustion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP131 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.